[1-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine
CAS No.: 626216-12-4
Cat. No.: VC21504539
Molecular Formula: C15H18N2O
Molecular Weight: 242.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626216-12-4 |
|---|---|
| Molecular Formula | C15H18N2O |
| Molecular Weight | 242.32g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine |
| Standard InChI | InChI=1S/C15H18N2O/c1-12(14-3-5-15(18-2)6-4-14)17-11-13-7-9-16-10-8-13/h3-10,12,17H,11H2,1-2H3 |
| Standard InChI Key | QMMAJWNYCZMPEP-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)OC)NCC2=CC=NC=C2 |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)NCC2=CC=NC=C2 |
Introduction
Chemical Identity and Properties
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine is identified by the CAS number 626216-12-4 and possesses a molecular formula of C15H18N2O with a molecular weight of 242.32 g/mol. The compound is also known by its IUPAC name 1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine, which precisely describes its chemical structure. This chemical entity belongs to a class of compounds that incorporate both aromatic and heterocyclic structural elements, contributing to its potential versatility in chemical research.
The chemical identification parameters are comprehensively outlined in Table 1, providing essential reference data for researchers:
| Property | Value |
|---|---|
| CAS Number | 626216-12-4 |
| IUPAC Name | 1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine |
| Molecular Formula | C15H18N2O |
| Molecular Weight | 242.32 g/mol |
| Standard InChIKey | QMMAJWNYCZMPEP-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)OC)NCC2=CC=NC=C2 |
The compound's standard InChI representation (InChI=1S/C15H18N2O/c1-12(14-3-5-15(18-2)6-4-14)17-11-13-7-9-16-10-8-13/h3-10,12,17H,11H2,1-2H3) provides a standardized encoding of its molecular structure, facilitating database searches and computational analyses. The compound's physical properties include its defined molecular weight and its structural configuration, which significantly influence its chemical behavior and potential applications.
Structural Features and Characteristics
The molecular structure of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine encompasses several key functional groups that contribute to its chemical behavior. The compound features:
Primary Structural Components
The 4-methoxyphenyl group consists of a benzene ring with a methoxy (-OCH3) substituent at the para position, creating an electron-rich aromatic system. This electron density distribution influences the compound's reactivity and potential interactions with biological targets. The pyridin-4-ylmethylamine moiety incorporates a pyridine ring with a methylamine group attached at the 4-position, introducing a basic nitrogen atom that can participate in hydrogen bonding and acid-base reactions.
Structural Significance
The amine linkage between these two major structural components creates a secondary amine, which serves as both a hydrogen bond donor and acceptor. This characteristic potentially enhances the compound's ability to interact with various biological targets through multiple binding modes. The chiral center at the ethyl carbon adjacent to the 4-methoxyphenyl group introduces stereochemistry considerations, which may have significant implications for its biological activity and synthetic methodology.
The combination of aromatic and heterocyclic elements creates a molecular scaffold with potential applications in medicinal chemistry research. This structural arrangement allows for possible modifications at multiple positions, making it a valuable intermediate in drug discovery programs targeting various biological pathways.
Research Applications
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine is designated exclusively for research purposes, with no approved diagnostic or therapeutic applications. Its unique structural features suggest various potential research applications that merit exploration.
Current Research Utilization
The primary application of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine appears to be as an intermediate in the synthesis of more complex molecules with potential biological activity. The compound's structural characteristics make it valuable in medicinal chemistry research, particularly in the development of compounds targeting specific biological pathways.
Comparative Analysis with Related Compounds
The structural similarity between [1-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine and 1-(4-methoxyphenyl)ethylamine provides interesting points for comparative analysis . Both compounds share the 1-(4-methoxyphenyl)ethyl group but differ in their substituents, with the former featuring a pyridin-4-ylmethyl group attached to the amine nitrogen.
Structural Comparisons
The addition of the pyridin-4-ylmethyl group to 1-(4-methoxyphenyl)ethylamine introduces several significant modifications to the molecular properties:
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Increased molecular complexity and size, potentially affecting membrane permeability and distribution properties.
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Introduction of an additional basic nitrogen atom from the pyridine ring, influencing the compound's acid-base behavior and hydrogen bonding capabilities.
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Extension of the potential binding surface through the addition of the pyridine ring, possibly enhancing interactions with biological targets.
These structural differences likely confer distinct chemical and potentially biological properties to [1-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine compared to its simpler counterpart.
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